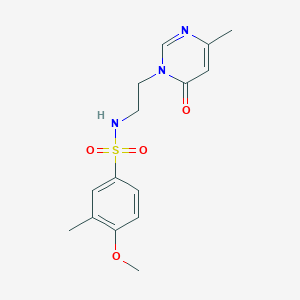
4-methoxy-3-methyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-methyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic molecule that plays a significant role in various scientific research fields, particularly in medicinal chemistry. This compound's intricate structure features aromatic rings, sulfonamide groups, and pyrimidinyl functionalities, contributing to its versatile chemical behavior and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis of Intermediate Compounds:
Step 2: Methylation - Addition of a methyl group via electrophilic aromatic substitution, typically using methyl iodide in the presence of a base.
Step 3: Sulfonamide Formation - Reaction of the intermediate with sulfonyl chloride in the presence of a base to form the benzenesulfonamide core.
Construction of the Pyrimidinyl Moiety:
This step involves the synthesis of the pyrimidin-1(6H)-one structure, achieved through a condensation reaction between a urea derivative and an alkyl ketone.
Final Coupling Reaction:
The final stage involves coupling the pyrimidinyl moiety with the benzenesulfonamide intermediate via a nucleophilic substitution reaction under mild conditions to yield the target compound.
Industrial Production Methods:
Industrial production of 4-methoxy-3-methyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide often employs optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and advanced catalytic processes are utilized to ensure efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation:
The compound can undergo oxidative reactions, especially at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.
Reduction:
The sulfonamide group is susceptible to reduction, resulting in the formation of corresponding amines.
Substitution:
Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, and various nucleophiles.
Major Products Formed:
Hydroxylated derivatives.
Amine derivatives.
Substituted aromatic compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Serves as a valuable building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology:
Studied for its potential interactions with various biological macromolecules like proteins and nucleic acids.
Medicine:
Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry:
Utilized in the development of materials with specific chemical properties and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with specific molecular targets, such as enzymes or receptors, often involving inhibition or activation mechanisms. The pyrimidinyl moiety plays a crucial role in its binding affinity and specificity, while the sulfonamide group contributes to its overall biological activity by mimicking natural substrates or inhibitors.
Comparación Con Compuestos Similares
4-Methoxy-3-methyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide: is compared to structurally similar compounds such as:
4-methoxybenzenesulfonamide
3-methylbenzenesulfonamide
Pyrimidinyl-substituted benzenesulfonamides
Uniqueness:
What sets this compound apart is the specific combination of functional groups that contribute to its unique chemical reactivity and biological properties, enhancing its potential as a versatile research tool and a lead compound in drug discovery.
There you go! Anything else about this compound?
Propiedades
IUPAC Name |
4-methoxy-3-methyl-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-11-8-13(4-5-14(11)22-3)23(20,21)17-6-7-18-10-16-12(2)9-15(18)19/h4-5,8-10,17H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBZOCZKERXAHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2382669.png)

![6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid](/img/structure/B2382671.png)
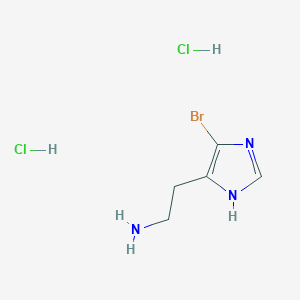
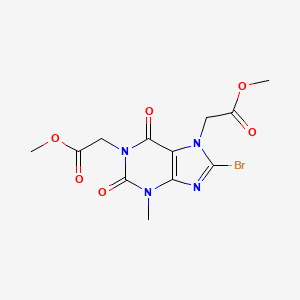

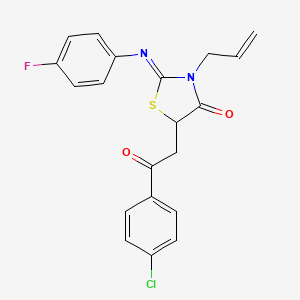
![3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2382680.png)
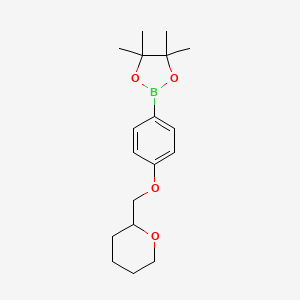
![3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2382684.png)
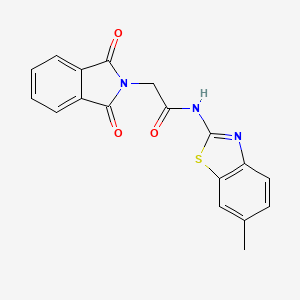

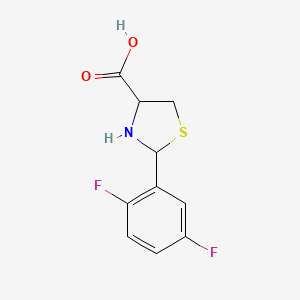
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2382690.png)
